Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJIBJSSAAPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . The reaction typically requires a catalyst such as copper(I) or ruthenium(II) and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and thiol-substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that isoxazole derivatives, including methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate, exhibit significant anticancer properties. Isoxazoles are known to interact with various biological targets, making them valuable in the development of novel anticancer agents. Studies have shown that certain isoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been evaluated for their efficacy against breast and colon cancer cell lines, showing promising results in vitro .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Isoxazoles can act as inhibitors of lipoxygenases, enzymes involved in the inflammatory response. By modulating these pathways, this compound may help reduce inflammation-related diseases, including arthritis and asthma .
Materials Science Applications
1. Photochromic Materials
Isoxazoles have been explored for their potential use in photochromic applications. The ability of these compounds to undergo reversible structural changes upon exposure to light makes them suitable for developing smart materials that can change color or opacity based on environmental conditions. This property has implications for applications in optical devices and sensors .
2. Polymer Chemistry
In polymer science, isoxazole derivatives are being investigated as additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them suitable for high-performance materials used in aerospace and automotive industries .
Biochemical Probes
1. Targeted Drug Delivery
This compound can serve as a scaffold for designing targeted drug delivery systems. By modifying its structure, researchers can attach various therapeutic agents to the isoxazole core, allowing for selective targeting of diseased tissues while minimizing side effects on healthy cells .
2. Molecular Imaging
The compound's unique properties also make it a candidate for use in molecular imaging techniques. Its ability to bind selectively to specific biomolecules can facilitate the visualization of biological processes in real-time, aiding in diagnostics and research .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This highlights its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of isoxazole derivatives. The compound was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be exploited for therapeutic purposes in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the isoxazole ring significantly influence molecular properties. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-isopropylphenyl group in the target compound is electron-donating, enhancing lipophilicity compared to bromophenyl or nitrophenyl analogs. This may improve membrane permeability but reduce solubility in polar solvents .
- Ester Group Variations : Ethyl esters (e.g., Ethyl 5-isopropylisoxazole-3-carboxylate) exhibit slightly higher molecular weights and altered metabolic stability compared to methyl esters .
Data Tables
Table 1: Structural Comparison of Key Isoxazole Carboxylates
| Compound | Substituent | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate | 4-isopropylphenyl | 245.28* | 3.5–4.0 | ~0.1 (DMSO) |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 4-bromophenyl | 296.12 | 2.8–3.2 | ~0.3 (DMSO) |
| Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 4-fluorophenyl | 221.18 | 2.0–2.5 | ~1.2 (DMSO) |
*Calculated based on molecular formula C₁₄H₁₅NO₃.
Biological Activity
Methyl 5-(4-isopropylphenyl)isoxazole-3-carboxylate is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.
Overview of Isoxazole Derivatives
Isoxazole derivatives are characterized by a five-membered ring containing one nitrogen and one oxygen atom. They have been studied extensively for their pharmacological properties. This compound is particularly noted for its role in various biochemical pathways that underpin its biological activities.
The biological activities of isoxazole derivatives can be attributed to their ability to interact with multiple molecular targets. The mechanisms include:
- Analgesic and Anti-inflammatory Effects : Isoxazoles may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain and inflammation modulation.
- Anticancer Activity : Some studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and affecting gene expression related to cell cycle regulation .
- Antimicrobial Properties : Isoxazoles have shown activity against various pathogens, suggesting potential use in treating infections.
Anticancer Activity
A study investigated the cytotoxic effects of several isoxazole derivatives on human cancer cell lines. This compound demonstrated significant antiproliferative activity against breast cancer cells (SK-BR-3), with a growth inhibition (GI) value of approximately 45.76% . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Apoptosis Induction
Research focusing on the expression levels of apoptosis-related genes revealed that certain isoxazoles could downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as Bax and p21^WAF-1. For instance, one derivative led to a notable decrease in Bcl-2 expression, indicating its potential to promote apoptosis in leukemia cells .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydroxylamine derivatives with ketones or aldehydes under acidic conditions. For example, substituting 4-isopropylphenyl aldehyde with hydroxylamine hydrochloride forms an oxime intermediate, followed by cyclization using acetic anhydride . Yield optimization involves controlling temperature (80–100°C) and pH (4–6), with microwave-assisted synthesis reducing reaction time by 40% . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isoxazole ring and ester group signals. For example, the methyl ester proton appears as a singlet at ~3.8 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 275.12). X-ray crystallography provides bond lengths and angles, critical for confirming the 4-isopropylphenyl substitution pattern .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Methodological Answer : Conduct in vitro assays such as:
- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM concentration).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Methodological Answer : Systematically modify substituents and analyze effects:
- Replace the 4-isopropylphenyl group with halogenated or nitro-substituted aryl rings to enhance lipophilicity and target binding .
- Convert the methyl ester to a carboxylic acid or amide to alter solubility and pharmacokinetics .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., cell line authenticity, solvent controls).
- Metabolite analysis : Use LC-MS to identify degradation products or active metabolites.
- Dose-response curves : Compare EC₅₀ values across studies to rule out concentration-dependent effects .
Q. What strategies mitigate poor pharmacokinetic properties (e.g., low bioavailability)?
- Methodological Answer :
- Prodrug design : Replace the ester with a tert-butyl ester for enhanced stability in plasma .
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and tissue penetration.
- CYP450 inhibition assays : Identify metabolic liabilities using human liver microsomes .
Q. How can its potential as a bioisostere for drug discovery be evaluated?
- Methodological Answer : Compare its electronic and steric properties (via DFT calculations) to known bioisosteres like benzothiazoles. Test in parallel assays for shared targets (e.g., kinase inhibition) and assess ADME parameters (logP, PSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
